N-(4-bromophenyl)-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
N-(4-bromophenyl)-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a synthetic organic compound belonging to the benzothiadiazine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a bromophenyl group, along with the benzothiadiazine core, imparts unique chemical properties to this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multi-step organic reactions
Formation of Benzothiadiazine Core: The initial step involves the cyclization of a suitable precursor, such as 2-aminobenzenesulfonamide, with a carbonyl compound under acidic conditions to form the benzothiadiazine ring.
Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromophenylamine.
Addition of Butyl and Methyl Groups: The butyl and methyl groups are typically added through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromophenyl group allows for electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-(4-bromophenyl)-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its cytotoxic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to these targets, while the benzothiadiazine core can modulate the activity of the compound. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
- N-(4-fluorophenyl)-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
Uniqueness
N-(4-bromophenyl)-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields
Properties
Molecular Formula |
C19H20BrN3O3S |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-butyl-3-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C19H20BrN3O3S/c1-3-4-11-23-13(2)22-27(25,26)18-12-14(5-10-17(18)23)19(24)21-16-8-6-15(20)7-9-16/h5-10,12H,3-4,11H2,1-2H3,(H,21,24) |
InChI Key |
COVMLNBROQCPEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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